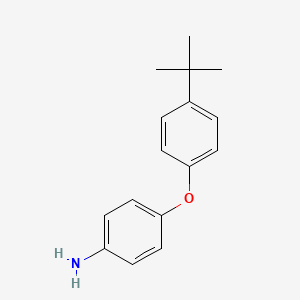

3-(2-Methoxyethoxy)-4-methylaniline

Overview

Description

The compound "3-(2-Methoxyethoxy)-4-methylaniline" is a derivative of aniline, which is an aromatic amine. Aniline derivatives are important in various chemical industries and are used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The presence of methoxyethoxy and methyl groups in the compound suggests that it may have unique physical and chemical properties, as well as reactivity patterns that could be useful in specialized chemical syntheses.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 4-methoxyaniline has been achieved through electropolymerization, which involves the polymerization kinetics and phenazine insertion at low monomer concentrations . Similarly, the synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline involves the use of single-crystal X-ray diffraction and spectroscopic analysis . These methods could potentially be adapted for the synthesis of "3-(2-Methoxyethoxy)-4-methylaniline" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial in determining their reactivity and properties. For example, the molecular geometries, intra- and inter-molecular interactions of compounds like (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline have been elucidated using X-ray crystallography . Similarly, the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These techniques could be employed to determine the molecular structure of "3-(2-Methoxyethoxy)-4-methylaniline" and predict its behavior in various chemical contexts.

Chemical Reactions Analysis

The reactivity of aniline derivatives can vary significantly depending on the substituents attached to the aromatic ring. For instance, the presence of a methoxy group can influence the outcome of reactions, as seen in the case of 4-methoxyaniline, which yielded unexpected products when reacted with methyl comenate . The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps also highlights the reactivity of methoxy-substituted anilines . These reactions could provide insights into the types of chemical transformations that "3-(2-Methoxyethoxy)-4-methylaniline" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The electropolymerization of 2-methoxyaniline, for example, results in a polymer with specific resistivity and redox properties . The spectroscopic properties and non-linear optical properties of compounds like (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline have been characterized using various spectroscopic and computational methods . Additionally, the antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide have been determined using DPPH free radical scavenging tests . These studies could be used as a reference to predict and analyze the properties of "3-(2-Methoxyethoxy)-4-methylaniline".

Safety and Hazards

Future Directions

Functional polymers, including those related to “3-(2-Methoxyethoxy)-4-methylaniline”, have been an important field of research in recent years. With the development of controlled polymerization methods, block-copolymers of defined structures and properties could be obtained . The potential applications of these studies are applicable for biomedical applications such as drug delivery .

Mechanism of Action

Target of Action

It is suggested that the compound may have a similar mode of action to other glyme members (mono-, di-, and triglyme), which share the same toxic mode of action .

Mode of Action

It is known that second-generation antisense oligonucleotides (asos) with protective nucleotides, such as 2′ o -methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional asos .

Biochemical Pathways

It is part of a type of redox-active polymer semiconductor, which has shown high performance in organic electrochemical transistors (oect) devices for biosensing functions .

Pharmacokinetics

It is known that second-generation asos with protective nucleotides, such as 2′ o -methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional asos .

Result of Action

It is part of a type of redox-active polymer semiconductor, which has shown high performance in oect devices for biosensing functions .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

3-(2-methoxyethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZWBQUSFWDHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)